Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)-
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Overview
Description
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)-: is an organic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.2025 g/mol . It is also known by other names such as Formamidine, N,N-dimethyl-N’-(m-nitrophenyl)- and N’-(3-Nitro-phenyl)-N,N-dimethyl-formamidine . This compound is characterized by the presence of a nitrophenyl group attached to a dimethylated methanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- typically involves the reaction of N,N-dimethylformamide with 3-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl₃) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include (KMnO₄) and (CrO₃).
Reduction: Reducing agents such as (NaBH₄) and (LiAlH₄) are used.
Substitution: Reagents like (NaOCH₃) and (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-N’-(3-aminophenyl)-methanimidamide .
Scientific Research Applications
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be compared with other similar compounds such as:
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound has a nitro group at the para position instead of the meta position.
Methanimidamide, N,N-dimethyl-N’-(2-methyl-3-nitrophenyl)-: This compound has an additional methyl group on the phenyl ring.
The uniqueness of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- lies in its specific structural configuration, which influences its reactivity and applications.
Properties
CAS No. |
2103-47-1 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-10-8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3 |
InChI Key |
LQXZCPNRKDUVET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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